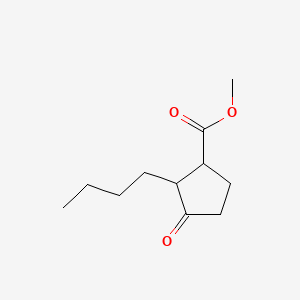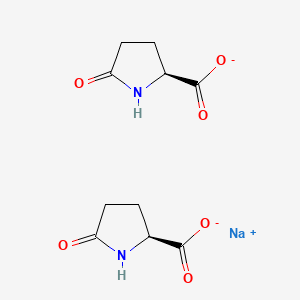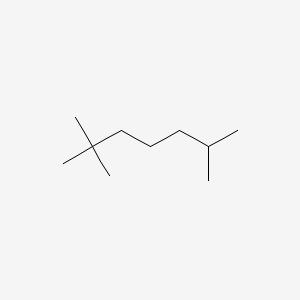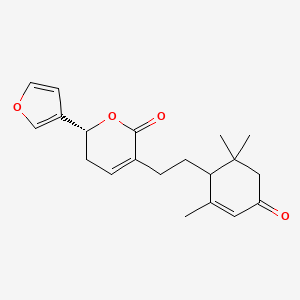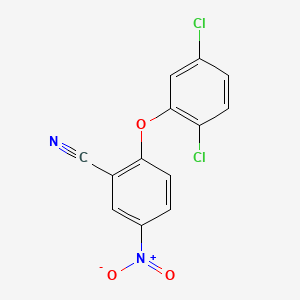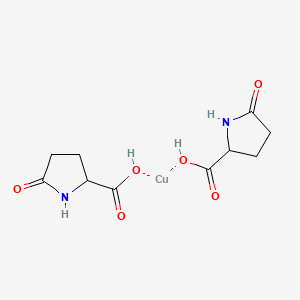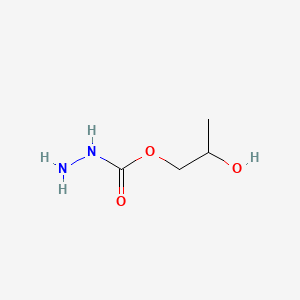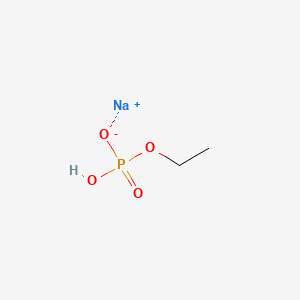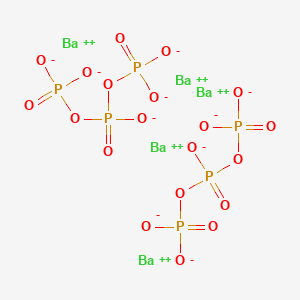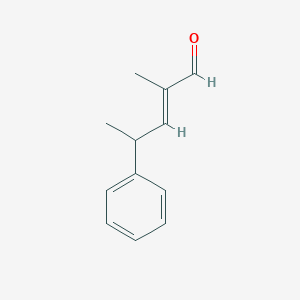
4-Heptanone, 3-(phenylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzylidene-4-heptanone is an organic compound with the molecular formula C14H20O It is a ketone characterized by a benzylidene group attached to the fourth carbon of a heptanone chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-heptanone typically involves the aldol condensation reaction between benzaldehyde and 4-heptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-Benzylidene-4-heptanone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 3-Benzylidene-4-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-benzylidene-4-heptanol.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzylidene derivatives.
科学研究应用
3-Benzylidene-4-heptanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 3-Benzylidene-4-heptanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
3-Benzylidene-4-chromanone: Similar in structure but contains a chromanone ring instead of a heptanone chain.
4-Benzylidene-2-heptanone: Similar but with the benzylidene group attached to the second carbon of the heptanone chain.
Uniqueness: 3-Benzylidene-4-heptanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
CAS 编号 |
71820-49-0 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
(3E)-3-benzylideneheptan-4-one |
InChI |
InChI=1S/C14H18O/c1-3-8-14(15)13(4-2)11-12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3/b13-11+ |
InChI 键 |
YOFZPPBYHUNSNX-ACCUITESSA-N |
手性 SMILES |
CCCC(=O)/C(=C/C1=CC=CC=C1)/CC |
规范 SMILES |
CCCC(=O)C(=CC1=CC=CC=C1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


